Dimethyl 2,2'-diaminobiphenyl-4,4'-dicarboxylate
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Overview
Description
Dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound belonging to the biphenyl class of chemicals It is characterized by the presence of two amino groups and two carboxylate groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl.
Reaction with Carboxylating Agents: The biphenyl derivative is then reacted with carboxylating agents under controlled conditions to introduce the carboxylate groups.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The biphenyl backbone can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl
- 2,2’-Diamino-6,6’-dibromo-4,4’-dimethyl-1,1’-biphenyl
- 2,2’-Bis(2-hydroxybenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl
Uniqueness
Dimethyl 2,2’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both amino and carboxylate groups on the biphenyl backbone, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 3-amino-4-(2-amino-4-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15(19)9-3-5-11(13(17)7-9)12-6-4-10(8-14(12)18)16(20)22-2/h3-8H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJDGQODCKARGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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